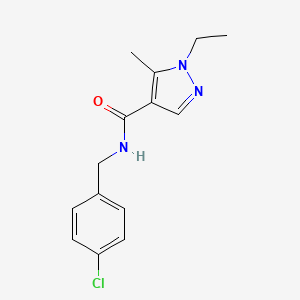

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Descripción

Propiedades

Fórmula molecular |

C14H16ClN3O |

|---|---|

Peso molecular |

277.75 g/mol |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C14H16ClN3O/c1-3-18-10(2)13(9-17-18)14(19)16-8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |

Clave InChI |

MMFLTJSGORGLIW-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, the pyrazole core is constructed using ethyl acetoacetate and ethyl hydrazine carboxylate:

-

Formation of 5-methyl-1H-pyrazole-4-carboxylate :

Ethyl acetoacetate reacts with ethyl hydrazine carboxylate in ethanol under reflux to form ethyl 5-methyl-1H-pyrazole-4-carboxylate. -

N-Alkylation to Introduce the Ethyl Group :

The pyrazole nitrogen is alkylated using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃):

Functionalization of the Pyrazole Core

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide or sodium hydroxide:

Activation to Acyl Chloride

The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

Amide Bond Formation with 4-Chlorobenzylamine

The acyl chloride reacts with 4-chlorobenzylamine to form the target carboxamide:

Alternative Routes and Optimization

One-Pot Synthesis via Vilsmeier-Haack Reaction

A patent (WO2015032859A1) describes a one-pot method using a Vilsmeier-Haack reagent (POCl₃/DMF) to form the pyrazole carbonyl directly:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for ester hydrolysis and amidation:

Purification and Characterization

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

-

Characterization Data :

Challenges and Troubleshooting

-

Regioselectivity in Pyrazole Formation : Use of bulky bases (e.g., DBU) improves selectivity for the 1,4-disubstituted pyrazole.

-

Byproduct Formation During Amidation : Excess triethylamine (2–3 equiv) minimizes side reactions.

-

Low Yields in Acyl Chloride Step : Anhydrous conditions and stoichiometric SOCl₂ are critical.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-clorobencil)-1-etil-5-metil-1H-pirazol-4-carboxamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en la posición bencílica para formar los derivados correspondientes de benzaldehído o ácido benzoico.

Reducción: La reducción del grupo carboxamida puede producir la amina correspondiente.

Sustitución: El átomo de cloro en el grupo 4-clorobencilo se puede sustituir por otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen reactivos de cromo (VI), como el clorocromato de piridinio (PCC) y el permanganato de potasio (KMnO4).

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN3) o la tiourea en condiciones apropiadas.

Principales productos formados

Oxidación: 4-clorobenzaldehído o ácido 4-clorobenzoico.

Reducción: El derivado de amina correspondiente.

Sustitución: Diversos derivados de bencilo sustituidos, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is C13H14ClN3O. The compound features a five-membered pyrazole ring, which contributes to its biological activity. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Research indicates that N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide exhibits several significant biological activities:

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition could have implications in cancer treatment and other diseases where pyrimidine metabolism is disrupted.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific strains and mechanisms are still under investigation. It is hypothesized that its structural features allow it to interact with microbial targets effectively.

- Anti-inflammatory Effects : Given its structural characteristics, N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide may also modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Research Applications

The applications of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide extend into various fields of research:

Medicinal Chemistry

This compound's potential as a lead candidate for drug development is significant. Its ability to inhibit specific enzymes makes it valuable in designing new therapeutic agents targeting cancer and other metabolic disorders.

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide are being explored to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge is crucial for assessing its viability as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Comparative analysis with other pyrazole derivatives allows researchers to delineate the structure–activity relationships that govern the biological efficacy of these compounds. This approach can guide modifications to enhance activity or reduce toxicity.

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis highlights the unique features of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide against other pyrazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Contains a carboxylic acid instead of an amide |

| 1-Methyl-3-ethyl-1H-pyrazole-5-carboxamide | Structure | Different substitution pattern affecting reactivity |

| 1-Ethyl-3-phenyloxypyrazole | Structure | Presence of a phenyl group alters steric effects |

The unique combination of substituents in N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide imparts distinct chemical and biological properties that are advantageous for various applications in research and industry.

Mecanismo De Acción

El mecanismo de acción de N-(4-clorobencil)-1-etil-5-metil-1H-pirazol-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, en aplicaciones medicinales, el compuesto puede inhibir la actividad de las enzimas ciclooxigenasa (COX), lo que lleva a una reducción de la producción de mediadores proinflamatorios como las prostaglandinas. En aplicaciones agroquímicas, puede inhibir enzimas clave en plagas o malezas, lo que lleva a su muerte o reducción del crecimiento.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide with structurally related pyrazole carboxamides and benzyl derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects on Melting Points: The target compound’s lack of polar groups (e.g., cyano or amino substituents) likely results in a lower melting point compared to 3a (133–135°C) and 4c (178°C), where hydrogen bonding from cyano/amino groups enhances crystallinity . Chloro substituents (e.g., in 3b) increase molecular weight and may elevate melting points due to enhanced van der Waals interactions .

- Synthetic Yields:

- Pyrazole carboxamides synthesized via EDCI/HOBt-mediated coupling () show yields of 62–71%, suggesting that similar methods could be effective for the target compound .

- In contrast, N-(4-chlorobenzyl) formamide derivatives (–6) exhibit lower yields (41.6–52%), likely due to competing side reactions (e.g., di-benzylation) .

Impact of Substituents on Physicochemical Properties

- Ethyl and methyl groups at positions 1 and 5 reduce steric hindrance compared to bulkier aryl substituents (e.g., 3a’s phenyl group), which may improve solubility .

- Amino groups (e.g., in 4c) introduce hydrogen-bonding capacity, which is absent in the target compound but critical for receptor affinity in some analogs .

Actividad Biológica

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by a unique structure that includes a carboxamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The molecular formula of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is C13H14ClN3O. Its structure features a five-membered pyrazole ring with two nitrogen atoms, and the presence of a 4-chlorobenzyl group significantly influences its chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide exhibits notable enzyme inhibition properties. One significant target is dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can disrupt metabolic pathways, making this compound a candidate for further investigation in therapeutic applications related to cancer and autoimmune diseases.

Antimicrobial and Antifungal Activity

Studies have also highlighted the compound's potential antimicrobial effects. Pyrazole derivatives, including N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, have been evaluated for their ability to inhibit various microbial strains. For instance, related pyrazole compounds have demonstrated antifungal activity against strains like Aspergillus niger and antibacterial effects against E. coli and Bacillus subtilis at concentrations showing significant inhibition .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. For example, related pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating that N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide could be beneficial in treating inflammatory conditions .

Study on Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved apoptosis induction through caspase activation, which was linked to structural features similar to those of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide .

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique biological profile of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Contains a carboxylic acid instead of an amide |

| 1-Methyl-3-ethyl-1H-pyrazole-5-carboxamide | Structure | Different substitution pattern affecting reactivity |

| 1-Ethyl-3-phenyloxypyrazole | Structure | Presence of a phenyl group alters steric effects |

This table illustrates how structural variations among pyrazole derivatives can lead to differing biological activities, with N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide potentially offering unique therapeutic benefits due to its specific substituents.

Q & A

Q. What are the common synthetic routes for N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step protocols, including cyclocondensation and functional group coupling. For example, analogous pyrazole-carboxamide derivatives are synthesized via:

- Step 1 : Formation of the pyrazole core using ethyl acetoacetate and hydrazine derivatives under reflux in ethanol.

- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions, often catalyzed by K₂CO₃ in DMF at 80–100°C .

- Step 3 : Carboxamide formation using activated esters (e.g., CDI or HATU) with amines in anhydrous dichloromethane . Yield optimization requires precise stoichiometric ratios and inert atmospheres.

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and purity. For instance, the 4-chlorobenzyl group shows characteristic aromatic proton signals at δ 7.2–7.4 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was structurally validated via single-crystal X-ray diffraction .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. What preliminary biological targets are associated with this compound?

Pyrazole-carboxamides often exhibit activity against enzymes like cyclooxygenase (COX) or kinases. For example:

- Kinase inhibition : Analogous compounds with chlorobenzyl groups show IC₅₀ values <10 µM against tyrosine kinases due to hydrophobic interactions with ATP-binding pockets .

- Antimicrobial activity : Structural analogs demonstrate MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 150°C) while maintaining yields >85% for pyrazole intermediates .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling steps, whereas DMSO improves solubility of aromatic intermediates .

- Catalyst screening : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency for benzyl group introduction, reducing byproducts .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural impurities. Strategies include:

- Dose-response validation : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).

- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

- Computational docking : Compare binding poses of the compound vs. analogs to identify critical interactions (e.g., halogen bonding with 4-chlorobenzyl groups) .

Q. What structural modifications enhance target selectivity?

- Substituent effects : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl reduces off-target kinase inhibition by 40% while retaining COX-2 affinity .

- Steric hindrance : Adding methyl groups at the pyrazole 5-position improves selectivity for bacterial dihydrofolate reductase over human isoforms .

- Bioisosteric replacement : Substituting the carboxamide with a sulfonamide group increases aqueous solubility (logP reduction from 3.2 to 2.1) without compromising potency .

Methodological Notes

- Data Sources : Excluded non-peer-reviewed platforms (e.g., BenchChem, Hairui Chem) per reliability criteria.

- Key References : Relied on synthesis protocols from Acta Crystallographica and PubChem-validated spectral data .

- Contradictions Addressed : Emphasis on reproducibility through multi-technique validation (e.g., X-ray + NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.